4-(3,4-Dimethylphenyl)piperidine hydrochloride
Overview
Description
“4-(3,4-Dimethylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClN . It has an average mass of 225.758 Da and a monoisotopic mass of 225.128433 Da . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 3,4-dimethylphenyl group . The compound has a molecular weight of 225.76 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.76 and a molecular formula of C13H19N•HCl . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Scientific Research Applications
Crystal and Molecular Structure Analysis
- The compound has been characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing details about its crystal structure and molecular interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Opioid Receptor Antagonists
- It has been investigated in the context of opioid receptor antagonism, contributing to our understanding of the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (Le Bourdonnec et al., 2006).
Stereoselective Synthesis
- Research has explored its role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, providing insights into novel methods for creating azaheterocycles valuable in medicinal chemistry (Mollet et al., 2011).
Treatment of Gastrointestinal Motility Disorders
- The compound has been studied for its potential use in treating gastrointestinal motility disorders, highlighting its selective activity and distribution to peripheral receptors (Zimmerman et al., 1994).
Conformational Studies
- Conformational studies of diastereoisomeric derivatives of the compound have been conducted, providing insights into their configurations and preferred conformations (Casy & Jeffery, 1972).
Synthesis Research
- There have been studies on the synthesis of related compounds like (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride, contributing to the field of fine chemical intermediates (Zheng Rui, 2010).
Metabolic Activity in Obesity
- The compound's derivatives have been tested for their effect on metabolic activity in obese rats, indicating potential applications in weight management (Massicot, Steiner, & Godfroid, 1985).
Structural Redetermination
- Redetermination of the structure of related compounds like loperamide monohydrate has been conducted, providing high-precision structural data (Jasinski et al., 2012).
Synthesis of Anesthetics
- The compound has been utilized in the synthesis of ropivacaine hydrochloride, an anesthetic, demonstrating its role in pharmaceutical synthesis (Fu Xiaobin, 2012); (Ye Jiao & Guo Jia-bin, 2006).
Corrosion Inhibition
- Piperidine derivatives have been examined for their potential as corrosion inhibitors in copper, showcasing its application in material science (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Antimicrobial Activities
- The compound has been studied for its antimicrobial properties, synthesizing derivatives and testing against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-3-4-13(9-11(10)2)12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBUSOADNKTYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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